Potassium;tetraborate;tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

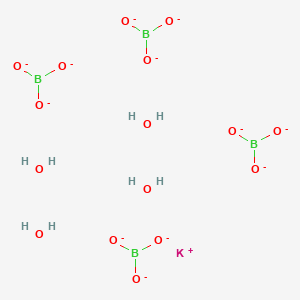

Potassium tetraborate tetrahydrate is a hydrated tetraborate salt of potassium with the chemical formula K₂B₄O₇·4H₂O. It is an alkaline salt with excellent buffering properties and consists of white crystalline granules . This compound is more soluble in water than borax and is often used where sodium salts cannot be employed .

Preparation Methods

Potassium tetraborate tetrahydrate is synthesized through the controlled reaction of potassium hydroxide, water, and boric acid . The reaction conditions involve dissolving potassium hydroxide in water, followed by the addition of boric acid. The mixture is then allowed to crystallize, forming potassium tetraborate tetrahydrate . Industrial production methods follow similar procedures, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Potassium tetraborate tetrahydrate undergoes several types of chemical reactions, including:

Hydrolysis: When dissolved in water, it hydrolyzes to form a mildly alkaline solution, capable of neutralizing acids.

Thermal Dehydration: The compound undergoes a multistep thermal dehydration process, forming an amorphous anhydride.

Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Common reagents used in these reactions include water, acids, and strong alkalis. The major products formed from these reactions are typically borate salts and water .

Scientific Research Applications

Potassium tetraborate tetrahydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which potassium tetraborate tetrahydrate exerts its effects involves its ability to hydrolyze in water, forming a mildly alkaline solution . This solution can neutralize acids and combine with strong alkalis to lower their pH . In biological applications, it increases bacterial membrane permeability, leading to cell damage and death .

Comparison with Similar Compounds

Potassium tetraborate tetrahydrate can be compared with other borate salts such as:

Sodium tetraborate (Borax): While both compounds have similar buffering properties, potassium tetraborate tetrahydrate is more soluble in water and is used where sodium salts cannot be employed.

Potassium acetate: In applications like reducing volatility of herbicides, potassium tetraborate tetrahydrate has been found to be more effective than potassium acetate.

These comparisons highlight the unique solubility and buffering capabilities of potassium tetraborate tetrahydrate, making it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula |

B4H8KO16-11 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

potassium;tetraborate;tetrahydrate |

InChI |

InChI=1S/4BO3.K.4H2O/c4*2-1(3)4;;;;;/h;;;;;4*1H2/q4*-3;+1;;;; |

InChI Key |

GAAJZWPAZDWOJG-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].O.O.O.O.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13908861.png)

![{8-Amino-6-oxaspiro[3.4]octan-8-yl}methanolhydrochloride](/img/structure/B13908868.png)

![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B13908878.png)

![O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13908890.png)

![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)